1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
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Overview
Description
1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2-chloroaniline with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-Chloroaniline+Isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(morpholin-4-yl)thiourea
- 1-(2-Chlorophenyl)-3-(dimethylamino)thiourea
- 1-(2-Bromophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
Uniqueness
1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of the 2-chlorophenyl group and the morpholin-4-yl propyl side chain. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other thioureas.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQQWIHEFLBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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